Ambelline

Description

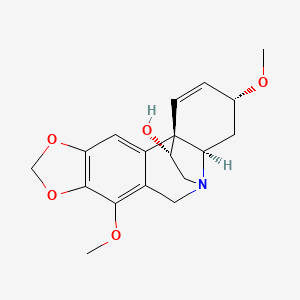

Structure

3D Structure

Properties

Molecular Formula |

C18H21NO5 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

(1R,13R,15R,18R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol |

InChI |

InChI=1S/C18H21NO5/c1-21-10-3-4-18-12-6-13-17(24-9-23-13)16(22-2)11(12)7-19(8-15(18)20)14(18)5-10/h3-4,6,10,14-15,20H,5,7-9H2,1-2H3/t10-,14+,15-,18+/m0/s1 |

InChI Key |

QAHZAHIPKNLGAS-KZRPXEQKSA-N |

Isomeric SMILES |

CO[C@@H]1C[C@@H]2[C@]3(C=C1)[C@H](CN2CC4=C(C5=C(C=C34)OCO5)OC)O |

Canonical SMILES |

COC1CC2C3(C=C1)C(CN2CC4=C(C5=C(C=C34)OCO5)OC)O |

Origin of Product |

United States |

Isolation and Semisynthesis of Ambelline and Its Derivatives

Methodologies for Natural Product Isolation

The isolation of Ambelline from plant matrices is a multi-step process that begins with the careful selection and extraction of plant material, followed by sophisticated chromatographic techniques to enrich and purify the target alkaloid.

Ambelline is predominantly found in plant species belonging to the Amaryllidaceae family. nih.govresearchgate.net Specific plant sources that have been identified to contain Ambelline include Crinum asiaticum, Crinum amabile, and Nerine bowdenii. nih.govresearchgate.netnih.gov The bulbs of these plants are often the primary material used for extraction due to a higher concentration of alkaloids. nih.gov

The extraction process typically commences with the air-drying and powdering of the plant material, for instance, the leaves of Crinum asiaticum. nih.gov Methanol is a commonly used solvent for the initial extraction, where the powdered material is macerated for an extended period to ensure a comprehensive extraction of phytochemicals. nih.gov Following filtration, the crude extract is concentrated using a rotary evaporator. nih.gov Alternative methods such as ultrasonic and reflux extraction have also been explored to optimize the yield of total alkaloids from Crinum asiaticum seeds. researchgate.net Comparative studies have indicated that while both methods are effective, heating reflux extraction is often considered more ideal, taking into account the extraction rate, operational simplicity, and impurity removal. researchgate.net

The general procedure for the extraction of alkaloids from plant material involves the following steps:

Maceration : The powdered plant material is soaked in a solvent (e.g., methanol) for several days. nih.gov

Filtration and Concentration : The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract. nih.gov

Acid-Base Extraction : The crude extract is subjected to an acid-base extraction to separate alkaloids from other phytochemicals. The extract is acidified, washed with a non-polar solvent to remove neutral and acidic compounds, and then basified to precipitate the alkaloids. The alkaloids are then extracted into an organic solvent. researchgate.net

Table 1: Comparison of Extraction Methods for Total Alkaloids from Crinum asiaticum Seeds researchgate.net

| Extraction Method | Optimal Conditions | Alkaloid Extraction Rate (%) |

| Ultrasonic Extraction | Temperature: 58°C, Time: 47 min, Power: 600 W, Ethanol: 95%, Solid-liquid ratio: 1:6, Extractions: 3 | 0.4357 |

| Reflux Extraction | Temperature: 84°C, Time: 2.5 h, Ethanol: 95%, Solid-liquid ratio: 1:9, Extractions: 3 | 0.4494 |

Following initial extraction, the crude alkaloid mixture undergoes several chromatographic steps for the isolation and purification of Ambelline. These strategies are designed to separate compounds based on their physical and chemical properties, such as polarity, size, and charge.

A common primary step is Vacuum Liquid Chromatography (VLC) , where the crude extract is fractionated using a sequence of solvents with increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. nih.gov This provides a preliminary separation of the complex mixture into simpler fractions.

Further purification is achieved through Column Chromatography on silica (B1680970) gel. researchgate.net The fractions obtained from VLC are individually subjected to column chromatography, using a gradient elution system. This allows for a finer separation of the alkaloids. The composition of the mobile phase is gradually changed to elute compounds with different polarities.

Thin-Layer Chromatography (TLC) is extensively used to monitor the separation process. malariaworld.org By spotting the fractions on a TLC plate and developing it in a suitable solvent system, the presence of different compounds can be visualized under UV light or by using a staining reagent like Dragendorff's reagent, which is specific for alkaloids. malariaworld.org This helps in identifying the fractions containing the desired alkaloid, Ambelline.

For the final purification and to ensure high purity (≥95%), techniques like High-Performance Liquid Chromatography (HPLC) may be employed. nih.gov The purity of the isolated Ambelline is then confirmed using analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Semisynthetic Approaches to Ambelline Derivatives

The chemical structure of Ambelline, particularly the presence of a hydroxyl group at the C-11 position, provides a reactive site for semisynthetic modifications. nih.govresearchgate.net These modifications are aimed at exploring the structure-activity relationships and developing new derivatives with enhanced or novel biological activities.

Esterification of the C-11 hydroxyl group is a common strategy to synthesize Ambelline derivatives. nih.govresearchgate.net This reaction involves treating Ambelline with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base. Both aliphatic and aromatic esters of Ambelline have been synthesized. nih.gov

The general scheme for the synthesis of Ambelline esters involves the reaction of Ambelline with an appropriate acyl chloride in a suitable solvent. nih.gov For instance, the synthesis of aromatic esters of Ambelline has been carried out to investigate their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net A series of twenty derivatives of Ambelline were synthesized and evaluated, leading to the identification of several potent and selective BuChE inhibitors. researchgate.net

Table 2: Examples of Semisynthetic Ambelline Derivatives and their Biological Activity nih.govresearchgate.netnih.gov

| Derivative Name | Type of Ester | Biological Target | Key Finding |

| 11-O-(2-methylbenzoyl)ambelline | Aromatic | Butyrylcholinesterase (BuChE) | Potent and selective inhibitor with an IC50 value of 0.28 ± 0.02 µM. researchgate.net |

| 11-O-(2-methoxybenzoyl)ambelline | Aromatic | Butyrylcholinesterase (BuChE) | Potent and selective inhibitor with an IC50 value of 0.43 ± 0.04 µM. researchgate.net |

| 11-O-(1-naphthoyl)ambelline | Aromatic | Butyrylcholinesterase (BuChE) | Most potent inhibitor in the series with an IC50 value of 0.10 ± 0.01 µM. researchgate.net |

| 11-O-(3,5-dimethoxybenzoyl)ambelline | Aromatic | Plasmodium berghei (hepatic stage) | Displayed an IC50 value of 48 nM. nih.govnih.gov |

| 11-O-(3,4,5-trimethoxybenzoyl)ambelline | Aromatic | Plasmodium berghei (hepatic stage) | Displayed an IC50 value of 47 nM. nih.govnih.gov |

The design of new Ambelline derivatives is guided by the objective of enhancing their therapeutic potential. A key principle is to modify the structure of Ambelline to improve its interaction with a specific biological target. For example, in the development of cholinesterase inhibitors, the introduction of different aromatic groups at the C-11 position was explored to understand their binding modes within the active sites of AChE and BuChE. researchgate.net

Another important design consideration is to improve the pharmacokinetic properties of the derivatives. For instance, modifications can be aimed at increasing the ability of the compounds to cross the blood-brain barrier, which is crucial for targeting central nervous system disorders. researchgate.net Computational studies, such as molecular docking, are often employed to predict the binding affinity and orientation of the designed derivatives within the target protein, thereby guiding the synthetic efforts towards more promising candidates. researchgate.net

The synthesis of a series of twenty semi-synthetic derivatives of Ambelline, including both aliphatic and aromatic esters, has allowed for a systematic investigation of the structure-activity relationship. nih.gov This has led to the discovery of derivatives with significantly improved activity against the hepatic stage of Plasmodium berghei infection, with some compounds exhibiting IC50 values in the nanomolar range. nih.govnih.gov

Theoretical Synthetic Pathways for Ambelline

The total synthesis of Ambelline presents a significant challenge to synthetic chemists, primarily due to the presence of a quaternary carbon atom in its structure. e3s-conferences.org Theoretical studies have proposed potential synthetic routes to overcome this hurdle. Two main approaches have been discussed in the literature. e3s-conferences.org

The first approach focuses on the formation of the quaternary carbon through reactions involving cyclic and heterocyclic compounds. This strategy emphasizes the careful selection of substrates and reaction conditions to facilitate the construction of this sterically hindered center. e3s-conferences.org

The second proposed pathway utilizes a sequence of amine reactions and a Michael addition to create a key precursor. This intermediate is then subjected to a Diels-Alder reaction to form the core structure containing the quaternary carbon. The final steps would involve a weak acid workup to yield the natural product. e3s-conferences.org These theoretical pathways provide a roadmap for future efforts towards the total synthesis of Ambelline, which could enable the production of this alkaloid and its analogs for further biological evaluation. e3s-conferences.org

Strategies for Quaternary Carbon Center Construction

The construction of the all-carbon quaternary stereocenter is a formidable task in the total synthesis of many natural products, including crinane alkaloids like Ambelline. nih.govmdpi.com The steric hindrance associated with forming a new carbon-carbon bond at a fully substituted carbon atom requires carefully designed synthetic strategies. For Ambelline, while a completed total synthesis has not been extensively documented in publicly available research, theoretical and analogous synthetic approaches for related crinane alkaloids highlight several viable strategies.

One of the primary theoretical approaches for constructing the quaternary carbon in Ambelline involves the use of powerful cyclization reactions. e3s-conferences.orge3s-conferences.org These reactions are designed to form the key carbocyclic ring of the crinane skeleton while simultaneously establishing the quaternary center. Key strategies that have been proposed or utilized for analogous compounds include:

Aldol-Condensation Reactions: One proposed theoretical pathway for Ambelline synthesis relies on a series of intermolecular and intramolecular aldol-condensation reactions. e3s-conferences.org This strategy focuses on building the heterocyclic ring system in a manner that culminates in the formation of the quaternary carbon center. The precise sequence and choice of reactants are critical to control the stereochemistry of the newly formed center. e3s-conferences.org

Diels-Alder Reactions: An alternative theoretical route involves an Inverse Electron Demand Diels-Alder (IEDDA) reaction. e3s-conferences.org This powerful cycloaddition strategy aims to construct a complex ring system integral to the Ambelline structure. The stereochemical outcome of the quaternary carbon in this approach is dependent on the dienophile and diene substituents and the reaction conditions. e3s-conferences.org

Multicomponent Approaches: A rapid and modular strategy for the synthesis of the core crinane scaffold, which is directly applicable to Ambelline, employs a multicomponent reaction. This approach allows for the diastereoselective construction of the natural product core, including the stereoselective installation of the quaternary center and a hydroxyl group, which are characteristic features of many crinane alkaloids. nih.gov

Pictet-Spengler Cyclization: Following the construction of a suitable hydroindole core, a Pictet-Spengler cyclization is a common and effective method to form the final bridged ring system of the crinane alkaloids. nih.gov This reaction is instrumental in finalizing the core structure after the challenging quaternary center has been established.

The table below summarizes some of the key reactions and strategies employed or proposed for the construction of the quaternary carbon center in crinane alkaloids, which are relevant to the synthesis of Ambelline.

| Strategy | Key Reaction Type | Purpose in Synthesis | Reference |

| Theoretical Path 1 | Aldol-Condensation | Construction of the heterocyclic ring and the quaternary carbon center. | e3s-conferences.org |

| Theoretical Path 2 | Inverse Electron Demand Diels-Alder (IEDDA) | Formation of a complex ring system and control of stereochemistry at the quaternary carbon. | e3s-conferences.org |

| Core Scaffold Synthesis | Multicomponent Reaction | Rapid and diastereoselective construction of the crinane core, including the quaternary center. | nih.gov |

| Final Ring Formation | Pictet-Spengler Cyclization | Formation of the bridged ring system of the crinane core. | nih.gov |

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps in identifying key bond disconnections and strategic reactions for the forward synthesis. For a complex molecule like Ambelline, the retrosynthetic analysis is crucial for devising a viable synthetic route.

The core challenge in the retrosynthesis of Ambelline is the strategic disconnection of the bonds around the quaternary carbon center. A logical retrosynthetic analysis of Ambelline, based on the strategies for related crinane alkaloids, would likely involve the following key steps:

Final Ring Closure: The final step in the forward synthesis is often the closure of the bridged ether linkage or the final ring of the crinane core. Therefore, the initial retrosynthetic disconnection would be the cleavage of this bond, often revealing a more flexible precursor. For many crinane alkaloids, this involves reversing a Pictet-Spengler reaction, which disconnects the tetracyclic core into a more manageable hydroindoline precursor. nih.gov

Quaternary Center Formation: The next critical disconnection targets the bonds forming the quaternary carbon. As discussed in the previous section, this could involve retrosynthetically opening the ring formed via a Diels-Alder or aldol-type reaction. This step simplifies the structure significantly, breaking it down into two or more less complex fragments. e3s-conferences.org

Precursor Simplification: The resulting fragments from the key disconnection are then further simplified through functional group interconversions and disconnection of other non-critical bonds. The goal is to arrive at simple, achiral, and readily available starting materials.

A proposed retrosynthetic analysis for Ambelline is outlined below, highlighting the key disconnections and the corresponding synthetic reactions in the forward direction.

| Retrosynthetic Step | Disconnection | Forward Synthetic Reaction | Key Intermediate |

| 1 | C-N and C-C bond of the final ring | Pictet-Spengler Cyclization | Hydroindoline derivative |

| 2 | C-C bonds forming the quaternary center | Diels-Alder or Aldol-Condensation | Acyclic or monocyclic precursors |

| 3 | Simplification of precursors | Various standard organic reactions | Simple aromatic and aliphatic starting materials |

The major difficulty in any proposed synthesis of Ambelline remains the construction of the quaternary carbon. e3s-conferences.orge3s-conferences.org The retrosynthetic analysis must therefore prioritize strategies that can reliably and stereoselectively form this challenging structural feature. The choice of a specific retrosynthetic pathway will ultimately depend on the availability of starting materials, the efficiency of the key bond-forming reactions, and the ability to control the stereochemistry at multiple chiral centers.

Biosynthetic Pathways and Precursors of Ambelline

General Amaryllidaceae Alkaloid Biogenesis

Amaryllidaceae alkaloid biogenesis, which includes the pathway to Ambelline, is a well-conserved process in higher plants, originating from specific aromatic amino acids rsc.org.

The initial steps in the biosynthesis of Ambelline, and indeed all Amaryllidaceae alkaloids, involve the recruitment of substrates from primary metabolic pathways mdpi.comcore.ac.uk. The aromatic amino acids L-phenylalanine and L-tyrosine serve as the fundamental precursors rsc.orgmdpi.comresearchgate.netcore.ac.ukmdpi.comnih.gov.

The pathway begins with L-phenylalanine being converted to trans-cinnamic acid through the action of phenylalanine ammonia-lyase (PAL) mdpi.comcore.ac.ukmdpi.comnih.gov. Subsequently, trans-cinnamic acid undergoes further degradation, including hydroxylation reactions catalyzed by cytochrome P450s (e.g., cinnamate-4-hydroxylase (Ca4H) and coumarate-3-hydroxylase (Ca3H)), eventually leading to the C6C1 precursor, 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) mdpi.comcore.ac.ukmdpi.comnih.gov. Simultaneously, L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to yield tyramine (B21549) mdpi.comcore.ac.ukmdpi.comnih.gov.

The condensation of 3,4-DHBA and tyramine forms a Schiff base, which is then reduced to norbelladine (B1215549) mdpi.comnih.gov. Norbelladine is a pivotal intermediate that subsequently undergoes methylation to produce 4'-O-methylnorbelladine rsc.orgmdpi.comresearchgate.netnih.gov. This 4'-O-methylnorbelladine serves as a key common precursor for the biosynthesis of various Amaryllidaceae alkaloids, including Ambelline, through subsequent oxidative coupling reactions rsc.orgmdpi.comresearchgate.netnih.gov.

A crucial and structurally diversifying step in the biosynthesis of Ambelline and other Amaryllidaceae alkaloids is the intramolecular oxidative phenol (B47542) coupling of norbelladine or, more commonly, its methylated derivative, 4'-O-methylnorbelladine rsc.orgmdpi.comresearchgate.netnih.govfrontierspartnerships.orgmdpi.com. This reaction facilitates the formation of the distinct polycyclic ring systems characteristic of these alkaloids rsc.orgmdpi.com.

Different modes of oxidative phenol coupling (ortho-para', para-para', and para-ortho') of 4'-O-methylnorbelladine lead to the three main structural skeleton types of Amaryllidaceae alkaloids, from which further diversity arises rsc.orgmdpi.comnih.govfrontierspartnerships.orgmdpi.com. Ambelline's specific skeleton is a result of one of these selective coupling events, although the precise coupling mode leading directly to Ambelline is part of the broader Amaryllidaceae alkaloid diversification rsc.orgmdpi.com.

Enzymatic Mechanisms in Ambelline Biosynthesis

The biosynthesis of Ambelline involves a cascade of enzymatic transformations, though specific enzymes directly catalyzing every step leading to Ambelline are still under investigation researchgate.netnih.gov.

Several key enzyme families have been identified and characterized as crucial for the general Amaryllidaceae alkaloid pathway, which Ambelline follows:

Phenylalanine Ammonia-Lyase (PAL) : This enzyme catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, an early committed step in the pathway mdpi.comcore.ac.ukmdpi.comnih.gov. Multiple PAL gene transcripts have been identified and characterized in various Amaryllidaceae species mdpi.com.

Tyrosine Decarboxylase (TYDC) : TYDC is responsible for the decarboxylation of L-tyrosine to tyramine mdpi.comcore.ac.ukmdpi.comnih.gov. Gene transcript variants of TYDC have been identified in several Amaryllidaceae species mdpi.com.

Cytochrome P450 (CYP) Families : These oxidoreductases play a significant role, particularly in the hydroxylation reactions leading to 3,4-DHBA and, most importantly, in the intramolecular oxidative phenol coupling steps that define the core alkaloid skeletons rsc.orgmdpi.comcore.ac.uknih.gov. Specific CYP450s are known to catalyze C-C phenol coupling reactions in alkaloid biosynthesis mdpi.comcore.ac.uk. For example, CYP96 is known to modify 4'-O-methylnorbelladine rsc.org. While the exact CYP450 responsible for the specific coupling leading to Ambelline is not fully elucidated, these enzymes are critical for the structural diversification within the Amaryllidaceae alkaloid family mdpi.comcore.ac.uk.

Norbelladine Synthase (NBS) and Norbelladine Reductase (NR) : While the search results mention the condensation of 3,4-DHBA and tyramine to form a Schiff base, followed by reduction to norbelladine, the specific enzymes catalyzing these "condensation and reduction" steps are often referred to as an "unknown reductase" or are part of broader discussions without definitive enzyme characterization in the provided context nih.gov. The term "Norbelladine Synthase" or "Norbelladine Reductase" is often used conceptually in the literature, but specific enzyme identities for these steps in Amaryllidaceae have been less characterized compared to PAL, TYDC, and CYPs researchgate.netnih.gov.

Table 1: Key Enzyme Families in Amaryllidaceae Alkaloid Biosynthesis

| Enzyme Family | Catalytic Role | Example Substrates/Products |

| PAL | Deamination | L-Phenylalanine → trans-Cinnamic Acid |

| TYDC | Decarboxylation | L-Tyrosine → Tyramine |

| CYP450s | Hydroxylation, Intramolecular Oxidative Phenol Coupling, Methylenedioxy Bridge Formation | trans-Cinnamic Acid → 3,4-DHBA; 4'-O-Methylnorbelladine → Diverse Alkaloid Skeletons |

Alkaloid biosynthesis pathways, including those leading to Ambelline, often involve stereoselective enzymatic transformations rsc.orgmdpi.com. These enzymes ensure the formation of specific enantiomers, which is crucial for the biological activity and structural integrity of the alkaloids rsc.org. For instance, in the biosynthesis of galanthamine (B1674398), a related Amaryllidaceae alkaloid, stereoselective reduction steps are known to occur frontierspartnerships.orgmdpi.com. This stereoselectivity is a hallmark of plant specialized metabolism, guiding the precise three-dimensional structure of compounds like Ambelline rsc.org.

Intermediate Metabolites and Pathway Elucidation

The elucidation of Ambelline's biosynthetic pathway is part of the broader understanding of Amaryllidaceae alkaloid biogenesis, largely established through tracer studies and more recently, transcriptomic and genomic analyses researchgate.netcore.ac.uknih.gov.

Key intermediate metabolites in the pathway leading to Ambelline include:

3,4-Dihydroxybenzaldehyde (3,4-DHBA) : A C6C1 precursor derived from L-phenylalanine mdpi.comcore.ac.ukmdpi.comnih.gov.

Tyramine : A C2C6N precursor derived from L-tyrosine mdpi.comcore.ac.ukmdpi.comnih.gov.

Norbelladine : Formed by the condensation of 3,4-DHBA and tyramine, followed by reduction mdpi.comnih.govnih.gov.

4'-O-Methylnorbelladine : A central intermediate formed by the methylation of norbelladine, serving as the direct precursor for the diverse Amaryllidaceae alkaloid skeletons through oxidative phenol coupling rsc.orgmdpi.comresearchgate.netnih.govfrontierspartnerships.orgnih.gov.

Table 2: Key Intermediate Metabolites in Ambelline Biosynthesis

| Metabolite | Precursor Derivation | Role in Pathway |

| 3,4-Dihydroxybenzaldehyde | L-Phenylalanine | C6C1 unit, condenses with tyramine |

| Tyramine | L-Tyrosine | C2C6N unit, condenses with 3,4-DHBA |

| Norbelladine | Condensation product of 3,4-DHBA and tyramine | Precursor to 4'-O-methylnorbelladine |

| 4'-O-Methylnorbelladine | Methylated Norbelladine | Common precursor undergoing oxidative phenol coupling to form diverse AAs, including Ambelline |

While the core pathway to 4'-O-methylnorbelladine is well-established, the subsequent specific enzymatic steps and intermediates that lead directly to the Ambelline structure, post-oxidative coupling, are areas where further detailed research is ongoing for many Amaryllidaceae alkaloids researchgate.netnih.gov. Advances in sequencing technologies are facilitating genomic and transcriptomic analyses to identify candidate biosynthetic genes involved in these complex pathways core.ac.uknih.gov.

Formation of Norbelladine and O-Methylnorbelladine Intermediates

The foundational steps in the biosynthesis of Ambelline involve the formation of norbelladine and its methylated derivative, O-methylnorbelladine. Tyramine, a phenethylamine, is derived from the amino acid L-tyrosine, while 3,4-DHBA originates from L-phenylalanine through the phenylpropanoid pathway nih.govmdpi.comnih.gov.

The condensation of tyramine and 3,4-DHBA yields norbelladine. This critical step is catalyzed by specific enzymes, notably norbelladine synthase (NBS) and/or noroxomaritidine reductase (NR) nih.govnih.govresearchgate.netresearchgate.net. Research indicates that both NBS and NR can participate in this initial condensation and reduction, potentially working in concert as a metabolon nih.govresearchgate.net. Norbelladine serves as a pivotal common precursor for a wide array of Amaryllidaceae alkaloids nih.govnih.gov.

Following the formation of norbelladine, an essential methylation step occurs, leading to 4'-O-methylnorbelladine. This reaction, involving the methylation of the phenolic hydroxyl group at the 4'-position of norbelladine, is catalyzed by norbelladine 4'-O-methyltransferase (NpN4OMT) rsc.orgebi.ac.uk. 4'-O-Methylnorbelladine is recognized as a key intermediate that subsequently undergoes intramolecular oxidative coupling to form the diverse basic skeletons of Amaryllidaceae alkaloids mdpi.comresearchgate.netrsc.orgebi.ac.ukmdpi.com.

The key steps and enzymes involved in the formation of these intermediates are summarized in the table below:

| Step | Precursors | Product | Key Enzymes Involved |

| Tyramine and 3,4-DHBA formation | L-Tyrosine, L-Phenylalanine | Tyramine, 3,4-DHBA | Tyrosine decarboxylase (TYDC), Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H) mdpi.comnih.gov |

| Condensation and Reduction | Tyramine, 3,4-DHBA | Norbelladine | Norbelladine Synthase (NBS), Noroxomaritidine Reductase (NR) nih.govnih.govresearchgate.netresearchgate.net |

| O-Methylation | Norbelladine | 4'-O-Methylnorbelladine | Norbelladine 4'-O-methyltransferase (NpN4OMT) rsc.orgebi.ac.uk |

Proposed Mechanisms for C-C and C-N Coupling Reactions

The structural diversity of Amaryllidaceae alkaloids, including Ambelline, largely arises from intramolecular oxidative phenol coupling reactions of the common intermediate, 4'-O-methylnorbelladine mdpi.comresearchgate.netrsc.orgmdpi.com. These coupling reactions are critical for forming the characteristic carbon skeletons of these alkaloids rsc.org.

Cytochrome P450 (CYP) enzymes play a significant role in catalyzing these complex coupling reactions mdpi.comrsc.orgresearchgate.netresearchgate.net. Different modes of phenolic coupling, such as para-ortho', ortho-para', and para-para' coupling, lead to distinct alkaloid types mdpi.comresearchgate.netrsc.orgmdpi.com. Ambelline, being a crinine-type alkaloid, is typically formed through a para-para' phenol coupling pathway mdpi.comrsc.orgmdpi.com.

Recent research has shed light on the proposed mechanisms for both C-C and C-N coupling reactions within this biosynthetic context, particularly those catalyzed by CYP96T1 researchgate.netresearchgate.net.

Proposed C-C Coupling Mechanism: The C-C coupling process is suggested to proceed via a diradical mechanism researchgate.netresearchgate.net. This mechanism involves an initial hydrogen atom transfer (HAT) from the proximal phenol hydroxyl group to an active species of Compound I (Cpd I) within the enzyme's active site researchgate.netresearchgate.net. This initial HAT disrupts the hydrogen bond interaction between the proximal phenol group and the Cpd II species, facilitating the approach of the distal phenol group for a second HAT researchgate.netresearchgate.net. This sequence leads to the formation of a diradical intermediate, which then undergoes a para-para' C-C phenolic coupling reaction within the active site, ultimately forming the new carbon-carbon bond researchgate.netresearchgate.net.

Proposed C-N Coupling Mechanism: For the C-N coupling reactions, computational studies suggest that these reactions occur via an Aza-Michael addition mechanism researchgate.netresearchgate.net. This mechanism is believed to be facilitated by acid-base catalysis, potentially involving phosphate (B84403) ions present in the pH buffer researchgate.netresearchgate.net. Both C1-N and C5-N coupling reactions have been observed to exhibit comparable energy barriers, leading to the formation of specific products like noroxomaritidine isomers researchgate.netresearchgate.net. This highlights the synergy between enzymatic transformations catalyzed by P450 enzymes and non-enzymatic transformations occurring in the aqueous environment during natural product biosynthesis researchgate.netresearchgate.net.

The elucidation of these mechanisms provides a deeper understanding of how the complex polycyclic structures of Amaryllidaceae alkaloids, including Ambelline, are formed from simpler precursors through highly specific and orchestrated enzymatic and chemical processes.

Structure Activity Relationship Sar Studies of Ambelline Derivatives

Influence of Substituents at the C-11 Position on Biological Activity

The C-11 hydroxyl group of Ambelline serves as a critical site for derivatization, significantly impacting the biological activity of the resulting compounds nih.govuni.lu.

Research indicates a notable difference in biological potency between aliphatic and aromatic ester derivatives of Ambelline at the C-11 position. Generally, aromatic esters exhibit superior biological activity compared to Ambelline itself or its aliphatic ester counterparts nih.govbidd.group. For instance, in studies evaluating antiplasmodial activity against the hepatic stage of Plasmodium berghei infection, aromatic esters of Ambelline demonstrated significantly higher activity than aliphatic esters bidd.group. Similarly, for cholinesterase inhibition, aromatic derivatives showed potent inhibitory profiles, whereas Ambelline itself had no outstanding activity nih.gov.

The nature and position of substituents on the aromatic ring of C-11 esters play a crucial role in modulating the biological activity of Ambelline derivatives.

Butyrylcholinesterase (BuChE) Inhibition: Several aromatic derivatives of Ambelline have shown potent inhibitory activity against human serum butyrylcholinesterase (hBuChE). The most active compounds identified include 11-O-(1-naphthoyl)ambelline, 11-O-(2-methylbenzoyl)ambelline, and 11-O-(2-methoxybenzoyl)ambelline, exhibiting IC50 values in the nanomolar range nih.gov. These derivatives also displayed selective hBuChE inhibition profiles with high selectivity indices.

| Compound Name | IC50 (µM) ± SD (hBuChE Inhibition) | Selectivity Index (SI) |

| 11-O-(1-naphthoyl)ambelline (16) | 0.10 ± 0.01 | > 100 |

| 11-O-(2-methylbenzoyl)ambelline (6) | 0.28 ± 0.02 | > 100 |

| 11-O-(2-methoxybenzoyl)ambelline (9) | 0.43 ± 0.04 | > 100 |

| Ambelline | Not outstanding activity nih.gov | - |

Cytotoxic Activity: Studies on the cytotoxic potential of Ambelline derivatives against various human cancer cell lines have revealed that analogues with methyl, methoxy (B1213986), or ethoxy substitutions on the phenyl group condensed to Ambelline show significant activity uni.lu. Among these, the 4-chloro-3-nitrobenzoyl derivative (compound 32) demonstrated particularly promising IC50 values, ranging from 0.6 ± 0.1 µM to 9.9 ± 0.2 µM across a panel of nine human cancer cell lines uni.lu. This derivative was also effective in decreasing viability and inducing apoptosis in MOLT-4 T-lymphoblastic leukemia cells uni.lu.

| Derivative (Substitution Pattern) | Representative IC50 Range (µM) (Cytotoxic Activity) |

| Methyl-substituted phenyl | Significant activity uni.lu |

| Methoxy-substituted phenyl | Significant activity uni.lu |

| Ethoxy-substituted phenyl | Significant activity uni.lu |

| 11-O-(4-chloro-3-nitrobenzoyl)ambelline (32) | 0.6 ± 0.1 to 9.9 ± 0.2 uni.lu |

Antiplasmodial Activity: For antiplasmodial activity against the hepatic stage of Plasmodium berghei, specific aromatic substitution patterns also proved critical. The most potent derivatives were 11-O-(3,4,5-trimethoxybenzoyl)ambelline (28n) and 11-O-(3,5-dimethoxybenzoyl)ambelline (28m), displaying nanomolar IC50 values bidd.group.

| Compound Name | IC50 (µM) ± SD (Antiplasmodial Activity) |

| 11-O-(3,4,5-trimethoxybenzoyl)ambelline (28n) | 0.047 ± 0.000 |

| 11-O-(3,5-dimethoxybenzoyl)ambelline (28m) | 0.048 ± 0.014 |

| Primaquine (standard) | 5.74 ± 0.86 |

| Ambelline | No relevant activity bidd.group |

Stereochemical Considerations in Ambelline's Bioactivity

Stereochemistry plays a vital role in the biological profiles of Amaryllidaceae alkaloids, including Ambelline and its derivatives.

Comparative SAR Analysis with Related Amaryllidaceae Alkaloids

Ambelline belongs to the crinane structural type of Amaryllidaceae alkaloids, a family known for a diverse range of bioactive compounds including galanthamine (B1674398) and lycorine (B1675740) nih.gov. Comparative SAR analyses often highlight the unique advantages or specific activity profiles of Ambelline derivatives.

While Ambelline itself typically lacks outstanding biological activity, its semisynthetic derivatives have shown a broader spectrum and higher cytotoxic potential compared to some other Amaryllidaceae alkaloids uni.lu. A key comparison exists with haemanthamine (B1211331), another crinane-type alkaloid, but with an α-orientation of its ethylene (B1197577) bridge bidd.group. Despite the structural resemblance, analogous esters of haemanthamine did not exhibit significant antiplasmodial activity, unlike the potent Ambelline derivatives bidd.group. This underscores that subtle differences in the core scaffold, such as the ethylene bridge orientation, can lead to substantial variations in biological outcomes.

Galanthamine is a well-known Amaryllidaceae alkaloid recognized for its acetylcholinesterase inhibitory activity and its use in Alzheimer's disease treatment. Lycorine is another Amaryllidaceae alkaloid with reported biological activities, including antiviral potential. While direct head-to-head SAR comparisons of Ambelline derivatives with galanthamine or lycorine across all activity types are complex due to their distinct core structures and mechanisms of action, the derivatization of Ambelline offers a pathway to novel compounds with specific and potent activities, such as selective hBuChE inhibition and antiplasmodial effects, which may complement or surpass the profiles of other natural Amaryllidaceae alkaloids in certain contexts nih.govbidd.group.

Divergent Activity Profiles between Ambelline and Haemanthamine Analogues

The Amaryllidaceae alkaloids, including Ambelline and Haemanthamine, are known for their diverse biological activities. Despite their structural similarities as crinane-type alkaloids, Ambelline (a β-crinane) and Haemanthamine (an α-crinane) exhibit significantly divergent biological activity profiles, particularly concerning their cytotoxic and antimalarial properties nih.govresearchgate.net. This divergence underscores the critical role of subtle structural differences, such as the orientation of the 5,10b-ethylene bridge, in dictating biological efficacy nih.govresearchgate.net.

Cytotoxic Activity: Native Ambelline has generally shown no significant cytotoxic activity across various tumor cell lines nih.govresearchgate.netresearchgate.net. In contrast, Haemanthamine has been extensively studied and recognized for its considerable cytotoxic potential, positioning it as a promising agent in antitumor therapy nih.govresearchgate.net. This difference in inherent cytotoxicity highlights a fundamental disparity in their direct antiproliferative effects. While Ambelline itself lacks pronounced cytotoxic effects, its semi-synthetic derivatives have been explored, with some exhibiting promising activity in specific contexts nih.govresearchgate.net. For instance, certain Ambelline analogues, particularly those with methyl, methoxy, or ethoxy substitutions on the condensed phenyl group, showed significant antiproliferative activity, with the 4-chloro-3-nitrobenzoyl derivative (compound 32) demonstrating potent IC50 values ranging from 0.6 ± 0.1 µM to 9.9 ± 0.2 µM across human cancer cell lines researchgate.net.

Antimalarial Activity: Recent research has revealed a striking divergence in the antimalarial activity of Ambelline and Haemanthamine derivatives, specifically against the hepatic stage of Plasmodium berghei infection. While a range of Amaryllidaceae alkaloids, including Ambelline and Haemanthamine, were screened, the parent alkaloids themselves did not exhibit relevant activity against P. berghei hepatic stages nih.gov. However, certain semisynthetic Ambelline derivatives demonstrated promising activity, whereas Haemanthamine derivatives with analogous substituents showed significantly lower or no significant activity nih.gov.

The most active Ambelline derivatives identified were 11-O-(3,5-dimethoxybenzoyl)ambelline (compound 28m) and 11-O-(3,4,5-trimethoxybenzoyl)ambelline (compound 28n). These compounds exhibited potent inhibitory effects in the nanomolar range against the hepatic stage of Plasmodium berghei infection nih.gov.

Table 1: Antimalarial Activity of Selected Ambelline Derivatives Against Hepatic Stage Plasmodium berghei Infection

| Compound Name | Compound ID | IC50 (nM) | Notes |

| 11-O-(3,5-dimethoxybenzoyl)ambelline | 28m | 48 | Most active Ambelline derivative against hepatic stage P. berghei nih.gov |

| 11-O-(3,4,5-trimethoxybenzoyl)ambelline | 28n | 47 | Most active Ambelline derivative against hepatic stage P. berghei nih.gov |

| Haemanthamine derivatives (analogous) | 29a-29k | No significant activity | Analogous derivatives did not display significant activity against hepatic stage P. berghei nih.gov |

This pronounced difference in antimalarial efficacy, despite structural similarities, underscores the importance of the specific stereochemical configuration (α-crinane vs. β-crinane) and the nature of substituents in modulating the biological activity of these alkaloids nih.govnih.gov.

Cholinesterase Inhibitory Activity: Beyond antimalarial and cytotoxic effects, Ambelline derivatives have also shown potential as cholinesterase inhibitors. While native Ambelline and Haemanthamine were reported as inactive against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), semi-synthetic derivatives of Ambelline have demonstrated promising inhibitory activity, particularly against human butyrylcholinesterase (hBuChE) nih.govmdpi.comresearchgate.net. This further illustrates the divergent SAR, where derivatization of Ambelline can unlock distinct biological activities not observed in the parent compound or its α-crinane counterpart.

Mechanistic Investigations of Ambelline and Its Derivatives in Biological Systems in Vitro Studies

Cholinesterase Inhibition Profile

Research into ambelline derivatives has highlighted their capacity to inhibit cholinesterases, enzymes critical in neurotransmission. researchgate.netnih.govacs.orgacs.org

Ambelline itself shows only low inhibitory activity against cholinesterases. acs.org However, the synthesis of various aromatic esters of ambelline has led to the discovery of compounds with promising inhibitory profiles against both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE). researchgate.netnih.govacs.orgacs.org The presence of an aromatic acyl moiety in these derivatives is crucial for their cholinesterase inhibitory potency. acs.org

While some derivatives exhibited moderate hAChE inhibition, with IC50 values in the micromolar range, their activity against hBuChE was notably more potent. For instance, derivatives 6, 12, and 13 demonstrated hAChE inhibition with IC50 values of 55 ± 4 µM, 54 ± 2 µM, and 48 ± 2 µM, respectively. acs.org

A significant finding in the study of ambelline derivatives is their selective inhibition of human butyrylcholinesterase (hBuChE). researchgate.netnih.govacs.orgacs.org Several aromatic derivatives have shown potent hBuChE inhibitory activity, with IC50 values below 5 µM. researchgate.netnih.govacs.org

The top-ranked compounds for hBuChE inhibition include:

11-O-(1-naphthoyl)ambelline (compound 16)

11-O-(2-methylbenzoyl)ambelline (compound 6)

11-O-(2-methoxybenzoyl)ambelline (compound 9)

Their inhibitory potencies are summarized in the table below. researchgate.netnih.govacs.orgacs.org

Table 1: Potency of Ambelline Derivatives Against Human Butyrylcholinesterase (hBuChE)

| Compound Name | IC50 (µM) ± SD | Selectivity Index (SI) (hBuChE/hAChE) |

| 11-O-(1-naphthoyl)ambelline (16) | 0.10 ± 0.01 | > 100 |

| 11-O-(2-methylbenzoyl)ambelline (6) | 0.28 ± 0.02 | > 100 |

| 11-O-(2-methoxybenzoyl)ambelline (9) | 0.43 ± 0.04 | > 100 |

Notably, derivatives 6, 7, 9, and 16 displayed high selectivity for hBuChE, characterized by a selectivity index greater than 100. researchgate.netnih.govacs.orgacs.org Computational studies have further supported these in vitro findings by predicting plausible binding modes of these compounds within the active sites of hBuChE. researchgate.netnih.govacs.org The position of substitution on the aromatic ring of the benzoyl ester moiety also plays a role, with ortho substitution often correlating with higher inhibition. acs.org

Antiplasmodial Activity Research

Beyond cholinesterase inhibition, ambelline derivatives have been investigated for their antiplasmodial properties, particularly against the hepatic stage of Plasmodium berghei. researchgate.netnih.gov

While ambelline itself did not show significant activity against the hepatic stages of Plasmodium berghei, several semisynthetic aromatic esters of ambelline demonstrated promising antiplasmodial activity in vitro. nih.govmdpi.com These derivatives were found to be strictly selective against the hepatic stage of infection, showing no activity against the blood stage of Plasmodium. mdpi.comnih.gov This liver-selective activity is considered crucial for the development of malaria prophylactics, as the hepatic stage represents a bottleneck in plasmodial infection. mdpi.comnih.gov

The most active compounds identified were 11-O-(3,5-dimethoxybenzoyl)ambelline (28m) and 11-O-(3,4,5-trimethoxybenzoyl)ambelline (28n), exhibiting nanomolar IC50 values. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

Table 2: Antiplasmodial Activity of Ambelline Derivatives Against Hepatic Stage Plasmodium berghei Infection

| Compound Name | IC50 (nM) ± SD |

| 11-O-(3,5-dimethoxybenzoyl)ambelline (28m) | 48 ± 14 |

| 11-O-(3,4,5-trimethoxybenzoyl)ambelline (28n) | 47 ± 0 |

| Primaquine (Standard) | 5740 ± 860 |

All active aromatic esters of ambelline demonstrated superior activity against P. berghei liver stages compared to the standard antimalarial drug, primaquine. nih.gov The spatial orientation of the 11-O-substitution on the β-crinane ethylene (B1197577) bridge of ambelline was found to be linked to this antiplasmodial activity. mdpi.com

Cellular Effects in Cancer Models

The cytotoxic potential of ambelline and its derivatives has also been explored in various cancer cell lines, focusing on their ability to induce apoptosis and modulate the cell cycle. nih.govnih.govnih.govdntb.gov.uaacademindex.comresearchgate.netwikipedia.orgnih.gov

While ambelline itself has not consistently shown outstanding biological activity in cytotoxicity studies across different tumor cell lines, its analogues, particularly those prepared by derivatization of the C-11 hydroxyl group, have demonstrated interesting effects. researchgate.netnih.gov Amaryllidaceae alkaloids, as a class, are known for their potential to induce apoptosis and cell cycle arrest in cancer cells. researchgate.netresearchgate.netmdpi.comarchivesofmedicalscience.com This mechanism often involves the triggering of cytochrome c release from mitochondria, which subsequently activates caspases, leading to programmed cell death. researchgate.netresearchgate.net

Certain ambelline derivatives have exhibited significant cytotoxic activity. nih.govthieme-connect.com The most potent antiproliferative activity was observed with analogues possessing methyl, methoxy (B1213986), or ethoxy substitutions on the phenyl ring condensed to ambelline. nih.gov

A notable example is the 4-chloro-3-nitrobenzoyl derivative (compound 32), which displayed promising IC50 values ranging from 0.6 ± 0.1 µM to 9.9 ± 0.2 µM across a panel of nine human cancer cell lines. nih.gov This derivative was specifically found to effectively decrease viability and induce apoptosis in MOLT-4 T-lymphoblastic leukemia cells in a dose- and time-dependent manner. nih.gov Beyond apoptosis induction, crinane alkaloids have also been shown to inhibit processes such as invasion, adhesion, metastasis, and angiogenesis in certain cancer cell types, and can modulate the activities of various cancer-related proteins. researchgate.net

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The broader class of Amaryllidaceae alkaloids, to which ambelline belongs, has been reported to hinder angiogenesis in cancer cells. researchgate.net These alkaloids have been shown to induce apoptosis, cause cell cycle arrest, and suppress cell proliferation, which collectively contribute to their anti-cancer effects, including the potential to impede angiogenesis. researchgate.net However, specific in vitro research findings detailing the direct inhibition of angiogenesis by ambelline or its direct derivatives were not explicitly identified in the reviewed literature.

Modulation of Cancer-Related Protein Activities (e.g., Kinases, Reductases)

While direct inhibition of specific kinases or reductases by ambelline derivatives was not explicitly detailed in the reviewed literature, mechanistic investigations have revealed that these derivatives modulate cancer-related protein activities through their potent cytotoxic and antiproliferative effects. researchgate.netresearchgate.net The observed in vitro cytotoxicity against various human cancer cell lines suggests an interference with fundamental cellular processes regulated by such proteins. researchgate.netresearchgate.net

A notable example is the semi-synthetic derivative, 11-O-(4-chloro-3-nitrobenzoyl) ambelline (referred to as derivative 32). This derivative has demonstrated significant antiproliferative activity across a panel of human cancer cell lines. researchgate.netresearchgate.net

Table 1: In Vitro Cytotoxic Potency of 11-O-(4-chloro-3-nitrobenzoyl) ambelline (Derivative 32) Against Human Cancer Cell Lines researchgate.netresearchgate.net

| Cancer Cell Line | IC₅₀ (µM) ± Standard Deviation |

| MCF-7 | 0.6 ± 0.1 |

| HT-29 | Active (specific value not provided, but noted as active even against resistant lines) nih.gov |

| PANC-1 | 9.9 ± 0.2 |

| Other cell lines | Ranging from 0.6 to 9.9 |

Derivative 32 exhibited its most satisfactory cytotoxic potency against MCF-7 cells, with an IC₅₀ value of 0.6 ± 0.1 µM. nih.gov It also showed activity against resistant tumor cell lines such as HT-29 and PANC-1. nih.gov Beyond inhibiting cell proliferation, in vitro cytotoxicity studies indicated that derivative 32 was effective in decreasing viability and triggering apoptosis in MOLT-4 T-lymphoblastic leukemia cells in a dose-dependent and time-dependent manner. researchgate.net This induction of apoptosis signifies a modulation of cellular pathways critical for cancer cell survival. researchgate.net

Other ambelline analogues with methyl, methoxy, or ethoxy substitutions on the phenyl condensed to ambelline also showed significant cytotoxic activity. researchgate.net The potent antiproliferative and pro-apoptotic effects observed for these derivatives highlight their potential to interfere with various cancer-related protein activities that govern cell growth, survival, and programmed cell death. researchgate.netresearchgate.net

Computational and in Silico Methodologies in Ambelline Research

Molecular Docking and Binding Mode Predictions

Molecular docking is an in silico technique employed to predict the preferred orientation of a ligand, such as Ambelline, when bound to a biological target, as well as to estimate the strength of the binding affinity between them diva-portal.orgkarazin.ua. This method generates various potential binding modes or "poses" and ranks them based on a scoring function, offering valuable insights into the ligand-receptor interactions at an atomic level diva-portal.org. Studies involving Ambelline and its derivatives have frequently utilized molecular docking to explore their interactions with target enzymes researchgate.netmdpi.com.

Analysis of Ligand-Enzyme Interactions (e.g., Cholinesterases)

Research into Ambelline and its semisynthetic derivatives has extensively employed molecular docking to analyze their interactions with key enzymes, particularly cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) researchgate.netmdpi.com. These enzymes are significant targets in the context of neurodegenerative disorders. Computational studies have indicated that potent Ambelline derivatives exhibit favorable interactions within the active sites of BuChE researchgate.net.

Molecular docking simulations predict the plausible binding modes of these compounds within the enzyme's active site. For cholinesterases, critical interactions often involve non-covalent forces such as π–π stacking and cation–π interactions with specific amino acid residues, including Trp86, Trp286, and Tyr337 in AChE. These interactions are fundamental for the effective anchoring of the ligand and subsequent enzymatic inhibition mdpi.com. Additionally, hydrogen bonds can significantly contribute to stabilizing the ligand-enzyme complex mdpi.com. Molecular dynamics simulations are often integrated with docking studies to further assess the stability of the predicted ligand-enzyme complexes over time researchgate.net.

Computational Pharmacokinetic Predictions

Computational pharmacokinetic predictions, often encompassed within in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, are vital for forecasting the in vivo behavior of potential drug candidates researchgate.netuq.edu.aufrontiersin.org. These methods leverage computational models to predict how a compound, based on its chemical structure, will be absorbed into the bloodstream, distributed throughout the body, metabolized, and ultimately excreted researchgate.netfrontiersin.org. The application of in silico ADMET screening helps mitigate risks associated with unfavorable pharmacokinetic properties early in the drug discovery pipeline, offering significant advantages in terms of cost-effectiveness and time efficiency researchgate.net.

Mechanistic Computational Chemistry

Mechanistic computational chemistry involves the application of advanced computational techniques to unravel the intricate step-by-step processes and energy landscapes of chemical reactions york.ac.uknih.govchemrxiv.org. This field provides a deeper understanding of reaction mechanisms, transition states, and the factors governing reactivity and selectivity, particularly in complex biological systems like enzymatic catalysis.

Simulation of Enzymatic Catalysis in Biosynthesis (e.g., CYP96T1)

The biosynthesis of natural products, including Amaryllidaceae alkaloids like Ambelline, often involves complex enzymatic pathways. Computational simulations are indispensable for elucidating the mechanistic details of these enzymatic reactions bris.ac.ukdiva-portal.org. While specific simulations of Ambelline's biosynthesis by CYP96T1 were not detailed in the search results, a study focused on "Unravelling the C-C and C-N coupling mechanism for the CYP96T1-catalyzed biosynthesis of Amaryllidaceae alkaloids" provides a relevant example of such mechanistic investigations researchgate.net. This research employed comprehensive simulations to understand the C-C and C-N coupling mechanisms, proposing a diradical mechanism for C-C coupling and an Aza-Michael addition mechanism for C-N coupling, both facilitated by acid-base catalysis researchgate.net. Such simulations offer critical insights into the catalytic power of enzymes, characterizing reaction pathways, transition states, and substrate selectivity, which are often challenging to determine experimentally diva-portal.orgnih.gov.

Application of Quantum Theory of Atoms in Molecules (QTAIM) Techniques

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical chemistry technique used to analyze the electron density distribution within a molecule, providing a rigorous basis for defining atomic boundaries, chemical bonds, and interatomic interactions scm.compitt.edu. While direct QTAIM studies specifically on Ambelline were not found, the technique has been broadly applied in the context of ligand-receptor interactions and enzyme inhibition studies, particularly for cholinesterase inhibitors researchgate.netresearchgate.net. QTAIM analysis can yield detailed information about the molecular interactions that stabilize ligand-enzyme complexes, highlighting the importance of specific interactions for their inhibitory effects researchgate.netresearchgate.net. This method can also help in identifying subtle differences in interactions that account for variations in activity among compounds researchgate.net.

In Silico Pharmacophore Refinement for Bioactive Ambelline Derivatives

In the realm of computational drug discovery, in silico pharmacophore refinement plays a pivotal role in optimizing the design and identification of novel bioactive compounds. A pharmacophore represents the essential 3D arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response dergipark.org.trnih.gov. Refinement of these models, particularly for bioactive derivatives like Ambelline, is crucial for enhancing their predictive power in virtual screening and lead optimization efforts.

Ambelline (PubChem CID: 25092366, 441585), an alkaloid with reported antineoplastic and antimalarial activities, presents an interesting case for in silico pharmacophore refinement medkoo.commedchemexpress.com. While specific studies detailing the pharmacophore refinement of Ambelline derivatives were not directly found in the current literature, the general principles and methodologies of in silico pharmacophore modeling are universally applicable to compounds with known biological activities.

Principles of In Silico Pharmacophore Refinement

Pharmacophore models can be generated using two primary approaches: ligand-based and structure-based dergipark.org.trresearchgate.net.

Ligand-Based Pharmacophore Modeling : This approach is employed when the 3D structure of the biological target is unknown. It relies on a set of known active ligands that bind to the same target. The common chemical features and their spatial arrangement across these diverse active molecules are identified to construct the pharmacophore model dergipark.org.trnih.govresearchgate.net. Refinement in this context often involves optimizing the training set, performing extensive conformational analysis of the ligands, and iteratively adjusting feature types and their geometric constraints based on the activity data of additional compounds dovepress.compharmascholars.com.

Structure-Based Pharmacophore Modeling : When the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, pharmacophore models can be derived directly from the protein-ligand complex nih.govtandfonline.commdpi.com. This method maps the key interactions between the ligand and the active site of the protein, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic contacts, and charged interactions dergipark.org.trdovepress.com. Refinement here can involve molecular dynamics simulations to account for receptor flexibility, or fragment-based approaches to identify key interaction hotspots within the binding site tandfonline.comnih.gov.

Hybrid approaches, combining aspects of both ligand-based and structure-based methods, are also commonly utilized to leverage all available information and improve model accuracy nih.govresearchgate.net.

Application to Bioactive Ambelline Derivatives

For Ambelline, given its reported antineoplastic and antimalarial activities, in silico pharmacophore refinement would involve identifying the critical molecular features responsible for these effects. This process would typically begin with a dataset of Ambelline and its known active and inactive derivatives, along with their experimentally determined biological activities (e.g., IC50 values for antimalarial activity or growth inhibition for antineoplastic activity).

Steps in Pharmacophore Refinement for Ambelline Derivatives:

Dataset Curation : A diverse set of Ambelline derivatives with varying degrees of biological activity would be compiled. This dataset should ideally include both highly active compounds and inactive or weakly active compounds to enable the model to discriminate effectively pharmascholars.com.

Conformational Analysis : Since molecules are flexible, generating a comprehensive set of low-energy conformations for each Ambelline derivative is essential to ensure that the bioactive conformation (the one that binds to the target) is considered during model generation dovepress.compharmascholars.com.

Feature Identification : Computational tools would then identify common pharmacophoric features among the active Ambelline derivatives. These features might include:

Hydrogen Bond Acceptors (HBA) : Oxygen atoms (e.g., in methoxy (B1213986) or hydroxyl groups) or nitrogen atoms.

Hydrogen Bond Donors (HBD) : Hydroxyl groups.

Hydrophobic Features : Aromatic rings and aliphatic chains.

Aromatic Rings : The pentacyclic system of Ambelline contains several aromatic regions nih.gov.

Positive/Negative Ionizable Features : Depending on the protonation state of the nitrogen atom in the alkaloid structure and other functional groups.

Model Generation : Various algorithms (e.g., Catalyst/HypoGen, LigandScout, MOE, Discovery Studio) would be employed to generate initial pharmacophore models based on the identified features and their spatial relationships researchgate.netdovepress.compharmascholars.commdpi.com. These models define the geometric constraints (distances and angles) between the features.

Model Validation and Refinement : The generated pharmacophore models would be rigorously validated using techniques such as:

Test Set Screening : Screening a set of compounds not used in the training set to assess the model's ability to correctly identify actives and inactives.

Decoy Set Enrichment : Evaluating the model's ability to enrich for active compounds from a large library of inactive "decoys" mdpi.com.

Fitness Score Analysis : Assessing how well compounds fit the pharmacophore model. Compounds with higher fit scores are generally predicted to be more active mdpi.com.

Statistical Metrics : Calculation of metrics like sensitivity, specificity, and accuracy.

Iterative Refinement : Based on validation results, the pharmacophore model can be refined by adjusting feature types, tolerances, or the training set itself to improve its predictive performance pharmascholars.com. For instance, if certain derivatives are consistently misclassified, their structural characteristics and activity data might be re-evaluated to refine the model's features.

Detailed Research Findings (Illustrative Data)

While specific research findings for Ambelline's pharmacophore refinement are not available, the following hypothetical data tables illustrate the type of information that would be generated and analyzed during such a study.

Table 1: Hypothetical Pharmacophore Features for Bioactive Ambelline Derivatives

| Feature Type | Description | Number of Features | Spatial Coordinates (Å) (Example) |

| Hydrogen Bond Acceptor (HBA) | Oxygen atoms in methoxy/hydroxyl groups | 2 | (X1, Y1, Z1), (X2, Y2, Z2) |

| Hydrogen Bond Donor (HBD) | Hydroxyl group | 1 | (X3, Y3, Z3) |

| Hydrophobic Feature (HY) | Aromatic ring system, aliphatic portions | 3 | (X4, Y4, Z4), (X5, Y5, Z5), (X6, Y6, Z6) |

| Aromatic Ring (AR) | Centroid of aromatic rings | 2 | (X7, Y7, Z7), (X8, Y8, Z8) |

| Positive Ionizable (PI) | Protonated nitrogen (if applicable) | 1 | (X9, Y9, Z9) |

Note: The spatial coordinates are hypothetical and would be derived from the 3D pharmacophore model, representing the optimal positions of these features for binding.

Table 2: Hypothetical Virtual Screening Results for Ambelline Derivatives

This table would represent a subset of compounds screened against a refined Ambelline pharmacophore model, illustrating how the model prioritizes potential hits.

| Compound ID | Structure (Simplified) | Pharmacophore Fit Score | Predicted Activity | Experimental Activity (IC50/Ki) |

| Ambelline | (Reference) | 9.5 | High | 7.3 ± 0.3 µM (Antimalarial) medchemexpress.com |

| Derivative A | (Ambelline + R1) | 8.9 | High | 8.1 ± 0.5 µM |

| Derivative B | (Ambelline + R2) | 7.2 | Moderate | 25.0 ± 1.2 µM |

| Derivative C | (Ambelline + R3) | 4.1 | Low | >100 µM |

| Derivative D | (Ambelline + R4) | 9.1 | High | 6.8 ± 0.4 µM |

| Decoy 1 | (Unrelated) | 1.5 | Inactive | Inactive |

Note: Pharmacophore fit scores are typically dimensionless and reflect how well a molecule's features map onto the pharmacophore model. Higher scores generally indicate a better fit and higher predicted activity. Experimental activity values are illustrative.

The refinement process aims to maximize the correlation between the pharmacophore fit score and the experimental biological activity, leading to a robust model capable of identifying novel Ambelline derivatives with desired bioactivity profiles. This iterative refinement process, often involving feedback from experimental validation, ensures the pharmacophore model accurately represents the essential features for target interaction.

Advanced Analytical Techniques for Ambelline Research

Spectroscopic Characterization Methods

Spectroscopic techniques exploit the interaction of electromagnetic radiation with matter to provide information about the structure and composition of a compound. For Ambelline, these methods are indispensable for confirming its identity and elucidating its intricate stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like Ambelline. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule researchgate.netspectrabase.com.

¹H NMR Spectroscopy: This technique is used to determine the number and type of hydrogen atoms and their local chemical environment. Chemical shifts (δ) and coupling constants (J) derived from ¹H NMR spectra are critical for assigning specific proton environments and understanding the molecular skeleton researchgate.netmdpi.com. For Ambelline, ¹H NMR data helps in identifying aromatic protons, methoxy (B1213986) groups, and protons on chiral centers.

¹³C NMR Spectroscopy: ¹³C NMR provides information on the carbon backbone of Ambelline, revealing the number of unique carbon atoms and their hybridization states. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of carbon atoms, aiding in the assignment of quaternary carbons, methyl, methylene, and methine groups researchgate.netspectrabase.com.

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR techniques are essential for establishing through-bond and through-space correlations, which are vital for confirming the complete structure of Ambelline and its derivatives.

Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled to each other, indicating adjacent protons in the molecular structure researchgate.net.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the carbon atoms directly bonded to them, providing direct C-H connectivity information researchgate.net.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bonds) correlations between protons and carbons, which is crucial for establishing connectivity across quaternary carbons and for assembling fragmented structural units researchgate.net.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides through-space correlations between protons, which are particularly useful for determining the relative stereochemistry and conformation of Ambelline researchgate.net.

Research findings often present NMR data in tables, detailing chemical shifts (δ in ppm) and coupling constants (J in Hz) for both proton and carbon nuclei, along with multiplicities. For instance, studies on Ambelline and its semisynthetic derivatives have utilized NMR spectroscopy (e.g., VNMR S500 spectrometer operating at 500 MHz for ¹H and 125.7 MHz for ¹³C in CDCl₃) to confirm their structures and purity mdpi.commalariaworld.org.

High-Resolution Mass Spectrometry (HRMS), particularly Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS), is a powerful tool for determining the exact molecular weight and elemental composition of Ambelline. HRMS provides highly accurate mass measurements, often to several decimal places, which allows for the unambiguous determination of the molecular formula by calculating the mass defect researchgate.netalgimed.com.

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly coupled with HRMS, suitable for polar and thermally labile compounds like Ambelline. It produces protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻), which are then analyzed for their precise mass mdpi.comresearchgate.net.

Quadrupole-Time-of-Flight (Q-TOF) Mass Analyzers: Many ESI-HRMS systems utilize Q-TOF analyzers, which offer high resolving power and mass accuracy, enabling the differentiation of compounds with very similar nominal masses mdpi.comalgimed.com. For Ambelline, ESI-HRMS data provides the molecular ion peak and its exact mass, which is crucial for confirming its elemental composition (e.g., C₁₈H₂₁NO₅, molecular weight 331.37 g/mol ) spectrabase.com. Studies have reported ESI-HRMS data for Ambelline, showing molecular ions such as m/z 332 ([M+H]⁺) mdpi.com. The purity of isolated Ambelline and its derivatives is frequently determined by HRMS analysis mdpi.commalariaworld.org.

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration (AC) of chiral molecules, including Ambelline, by measuring the differential absorption of left and right circularly polarized light by an optically active chromophore ull.esnih.govnih.gov.

Principle: ECD spectra exhibit Cotton effects (bands of opposite sign and similar intensity) related to electronic transitions of chromophores within the molecule. The sign and wavelength of these Cotton effects are correlated with the absolute stereochemistry of the chiral centers ull.esnih.govrsc.org.

Chromatographic Analytical Platforms

Chromatographic techniques are essential for separating Ambelline from complex mixtures, such as plant extracts, and for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, particularly UV and Mass Spectrometry (MS), is a widely used and powerful platform for the analysis of Ambelline mdpi.comresearchgate.netunibo.itmdpi.com.

HPLC-UV: HPLC-UV utilizes a UV detector to monitor compounds as they elute from the chromatographic column based on their UV absorbance. This is useful for compounds with chromophores, like Ambelline, allowing for its detection and quantification by comparing peak areas or heights to calibration standards mdpi.comrsc.orgnih.gov.

HPLC-ESI-MS/MS: The coupling of HPLC with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) provides enhanced selectivity, sensitivity, and structural confirmation.

Separation and Detection: HPLC separates the components of a mixture, and ESI-MS/MS then ionizes the separated compounds and fragments them in a controlled manner. This allows for the identification of Ambelline based on its characteristic molecular ion and fragmentation pattern malariaworld.orgmdpi.comnih.govumaine.edunih.gov.

Tandem Mass Spectrometry (MS/MS): MS/MS involves selecting a precursor ion (e.g., the protonated molecular ion of Ambelline) and then fragmenting it to produce product ions. The unique fragmentation pattern (daughter ion spectrum) serves as a fingerprint for identification and confirmation, even in complex matrices mdpi.commdpi.comumaine.edu. For Ambelline, studies have reported molecular ions at m/z 332 ([M+H]⁺) and similar MS/MS spectra, aiding in its identification mdpi.com. LC-MS has been widely used for the analysis of alkaloids, including Ambelline, due to its ability to detect thermo-unstable and high-molecular-weight alkaloids mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for the analysis of volatile and semi-volatile compounds. While Ambelline itself might be less volatile, GC-MS is relevant for analyzing volatile Amaryllidaceae alkaloids, and in some cases, Ambelline has been identified or its derivatives analyzed using this technique mdpi.comresearchgate.netresearchgate.netcore.ac.uknih.govresearchgate.net.

Principle: GC separates compounds based on their volatility and interaction with a stationary phase, and the eluting compounds are then introduced into a mass spectrometer for identification researchgate.net.

Application: GC-MS has been historically used for Amaryllidaceae alkaloids, though its application to less volatile or thermo-unstable alkaloids like Ambelline can be limited compared to LC-MS mdpi.comresearchgate.net. However, some studies mention the use of GC-MS in the analysis of alkaloid fractions where Ambelline might be present or its derivatives are investigated mdpi.comresearchgate.netcore.ac.uk. For instance, a GC-MS analysis of Crinum latifolium alkaloids identified Ambelline among other compounds researchgate.net. The technique is particularly effective for the quantification of volatile and semi-volatile pharmaceutical compounds in complex biological matrices researchgate.net.

Capillary Electrophoresis with Electrospray Ionization Mass Spectrometry (CE-ESI-IT-MS)

Capillary Electrophoresis with Electrospray Ionization Mass Spectrometry (CE-ESI-IT-MS) is a powerful analytical technique employed for the separation, identification, and quantification of complex mixtures, including Amaryllidaceae alkaloids like Ambelline nih.govresearchgate.net. This method is particularly advantageous for analyzing thermo-unstable and high-molecular-weight alkaloids due to its high sensitivity and ability to provide detailed structural information nih.gov.

In the analysis of Ambelline, CE-ESI-IT-MS has been instrumental in its identification. Ambelline exhibits a molecular ion at m/z 332 ([M + H]+) in the mass spectrometry data nih.govresearchgate.net. The technique allows for the study of MS(1-3) behavior and the proposal of fragmentation pathways, which are critical for confirming the compound's structure researchgate.net. Beyond identification, CE-ESI-MS enables sensitive profiling and absolute quantification of compounds, facilitating the discovery of unknown components within a sample ucl.ac.uknih.gov.

Optimal parameters for ESI-MS analysis of Amaryllidaceae alkaloids, which include Ambelline, have been established. These parameters are crucial for achieving reliable and reproducible results. nih.gov

Table 1: Typical ESI-MS Parameters for Amaryllidaceae Alkaloids

| Parameter | Value |

| Capillary Voltage | 0.8 kV |

| Probe Temperature | 600 °C |

| Cone Voltage | 15 V |

| LC/MS m/z Range | 200–800 |

| PDA Detector Range | 190–700 nm |

| Ion Mode | Positive |

Purity Assessment and Quantification Methodologies

The purity of chemical compounds like Ambelline is paramount for accurate research and reliable results. Purity assessment methodologies aim to determine the proportion of the target compound relative to any impurities present mtoz-biolabs.com. Impurities can originate from various stages, including chemical synthesis, extraction, and purification processes mtoz-biolabs.com.

For Ambelline, high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been extensively utilized to confirm its purity, often achieving levels greater than or equal to 98% nih.govresearchgate.net. Furthermore, a combination of liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), HRMS, one-dimensional and two-dimensional NMR, and optical rotation analyses are employed to determine and confirm the structures and purity of Ambelline and its newly synthesized derivatives nih.gov.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a straightforward, cost-effective, and rapid analytical technique widely applied in the analysis and purification of Ambelline and its derivatives nih.govlibretexts.org. It functions based on the differential affinities of compounds for a stationary phase and a mobile phase, leading to their separation libretexts.org.

In the context of Ambelline research, TLC is typically performed on precoated silica (B1680970) gel 60 F254 plates nih.gov. After separation, compounds on the TLC plates are visualized using ultraviolet (UV) light at specific wavelengths (e.g., 254 nm and 366 nm) and by spraying with chemical reagents such as Dragendorff's reagent, which is commonly used for alkaloids nih.gov.

TLC is particularly valuable for:

Purity Assessment : By comparing the sample with an authentic standard, the presence of extra spots on the chromatogram indicates impurities libretexts.orgmilesscientific.comnews-medical.net.

Compound Identification : Retention factor (Rf) values, which represent the ratio of the distance traveled by the compound to the distance traveled by the solvent front, are characteristic for a given compound under specific chromatographic conditions and aid in identification libretexts.orgbitesizebio.com.

Reaction Monitoring : TLC can be used to track the progress of chemical reactions, observing the disappearance of reactants and the appearance of products over time bitesizebio.com.

Optical Rotation Measurements

Optical rotation measurements are critical for the characterization and purity assessment of chiral compounds such as Ambelline nih.govresearchgate.netanton-paar.comanton-paar.com. As a chiral molecule, Ambelline possesses the inherent property to rotate the plane of plane-polarized light anton-paar.comanton-paar.comiucr.orgchemspider.combyjus.com. This optical activity is a unique physical property directly related to the compound's stereochemistry and concentration anton-paar.combyjus.com.

The measurement is performed using a polarimeter, which determines the angle of rotation (α) anton-paar.comanton-paar.comdigicollections.net. The observed rotation is influenced by several factors, including the concentration of the optically active substance, the length of the sample cell, the temperature, and the wavelength of the light used anton-paar.comanton-paar.comdigicollections.netnihs.go.jp.

To standardize results and allow for comparison between different measurements, the specific optical rotation ([α]Tλ) is calculated. This is a material constant defined as the optical rotation for a concentration of 1 g/mL, a sample cell length of 100 mm, a specified temperature (typically 20 °C), and a specific wavelength (commonly the sodium D-line at 589 nm) anton-paar.comanton-paar.comdigicollections.netnihs.go.jp. The direction of rotation is indicated by a plus sign (+) for dextrorotatory (clockwise) and a minus sign (-) for levorotatory (counter-clockwise) anton-paar.comdigicollections.netnihs.go.jp. Optical rotation analysis has been successfully applied in confirming the structure and purity of Ambelline and its derivatives nih.govresearchgate.net.

Table 2: Key Parameters for Specific Optical Rotation

| Parameter | Standard Value/Unit |

| Concentration (c) | 1 g/mL |

| Path Length (l) | 100 mm |

| Temperature (T) | 20 °C |

| Wavelength (λ) | 589 nm (Sodium D-line) |

Q & A

Q. What ethical considerations apply to interdisciplinary Ambelline research (e.g., ethnobotany vs. pharmacology)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.